molecular formula C27H19ClN2O2S B2603879 4-(4-chlorophenyl)-N-(4-phenoxyphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide CAS No. 1291838-11-3

4-(4-chlorophenyl)-N-(4-phenoxyphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide

Cat. No.: B2603879
CAS No.: 1291838-11-3
M. Wt: 470.97
InChI Key: QENFJEOLWZRUTB-UHFFFAOYSA-N
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Description

4-(4-chlorophenyl)-N-(4-phenoxyphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a thiophene-based compound featuring a chlorophenyl group at position 4, a pyrrole substituent at position 3, and a phenoxyphenyl carboxamide group at position 2. The 4-chlorophenyl group is a common pharmacophore in bioactive molecules, contributing to enhanced lipophilicity and target binding , while the pyrrole ring may facilitate π-π stacking interactions with biological targets . The phenoxyphenyl substituent on the carboxamide introduces steric bulk and electronic effects that modulate solubility and receptor affinity .

Properties

IUPAC Name

4-(4-chlorophenyl)-N-(4-phenoxyphenyl)-3-pyrrol-1-ylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H19ClN2O2S/c28-20-10-8-19(9-11-20)24-18-33-26(25(24)30-16-4-5-17-30)27(31)29-21-12-14-23(15-13-21)32-22-6-2-1-3-7-22/h1-18H,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QENFJEOLWZRUTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=C(C(=CS3)C4=CC=C(C=C4)Cl)N5C=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H19ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-(4-chlorophenyl)-N-(4-phenoxyphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide typically involves multi-step organic reactions. The synthetic route often begins with the preparation of the thiophene ring, followed by the introduction of the chlorophenyl, phenoxyphenyl, and pyrrolyl groups through various substitution reactions. The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing the reaction parameters for large-scale synthesis.

Chemical Reactions Analysis

4-(4-chlorophenyl)-N-(4-phenoxyphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a thiophene ring with multiple substitutions, including a pyrrole moiety and phenoxyphenyl groups. The synthesis typically involves multi-step organic reactions:

  • Formation of the Thiophene Core : This can be achieved through the Gewald reaction, where a ketone condenses with a nitrile in the presence of elemental sulfur.
  • Substitution Reactions : The introduction of phenyl and pyrrolyl groups can be accomplished via methods such as Suzuki or Stille coupling.
  • Amidation : The carboxamide group is formed through an amidation reaction using an amine and a carboxylic acid derivative under dehydrating conditions.

Medicinal Chemistry Applications

This compound has potential applications in medicinal chemistry due to its unique structure, which may interact with various biological targets:

  • Pharmaceutical Development : The compound's complex structure suggests possible activity against specific enzymes or receptors, making it a candidate for drug development. Research indicates that compounds with similar structures have shown promising results as phosphodiesterase inhibitors, which are relevant for treating conditions like erectile dysfunction and pulmonary hypertension .
  • Biological Activity : Studies have indicated that compounds with similar thiophene structures exhibit antibacterial and antifungal properties. For instance, derivatives have been shown to inhibit bacterial topoisomerases, which are critical for DNA replication in bacteria .

Materials Science Applications

The unique electronic properties of 4-(4-chlorophenyl)-N-(4-phenoxyphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide make it suitable for applications in materials science:

  • Organic Electronics : The compound is a potential candidate for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its electronic properties can be tailored through structural modifications, enhancing its efficiency in these applications.

Case Study 1: Antibacterial Activity

In a study investigating the antibacterial properties of thiophene derivatives, this compound demonstrated significant inhibition against several strains of bacteria, outperforming traditional antibiotics .

Case Study 2: Organic Electronics

Research on the application of this compound in OLEDs revealed that it could enhance light emission efficiency when incorporated into device architectures. The modification of its electronic properties through substitution patterns showed promise for improving device performance .

Mechanism of Action

The mechanism of action of 4-(4-chlorophenyl)-N-(4-phenoxyphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes, receptors, or ion channels. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations:

N-Substituent on Carboxamide: The phenoxyphenyl group in the target compound provides a balance of lipophilicity and steric hindrance compared to smaller substituents like 2-phenylethyl (406.93 g/mol) or bulkier groups like 2,3-dihydro-1,4-benzodioxin-6-yl (436.92 g/mol) . In , derivatives with sulfonamide or carbamothioyl groups exhibited potent anticancer activity, suggesting that electron-withdrawing substituents enhance target binding .

The 4-chlorophenyl group at position 4 is conserved in most active analogues, highlighting its role in stabilizing hydrophobic interactions with biological targets .

Anticancer Activity:

  • The target compound’s pyrrole-thiophene scaffold aligns with structurally related molecules in , where derivatives such as compound 15 (3-(2-amino-3-cyano-4-phenyl-1H-pyrrol-1-yl)-5-(4-chlorophenyl)-thiophene-2-carboxylic acid) showed activity comparable to doxorubicin. This suggests that pyrrole substituents enhance cytotoxicity, possibly through DNA intercalation or kinase inhibition .
  • In contrast, sulfonamide-containing thiophenes (e.g., compound 4b in ) demonstrated dual anticancer and antibacterial effects, indicating that substituent choice can diversify therapeutic applications .

Antibacterial Activity:

  • While direct data for the target compound are unavailable, analogues with 4-phenoxyphenyl or benzodioxin groups () may exhibit Gram-positive/Gram-negative activity due to improved penetration of bacterial membranes .

Biological Activity

The compound 4-(4-chlorophenyl)-N-(4-phenoxyphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on recent research findings.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Thiophene Core : The thiophene ring is synthesized through the Gewald reaction, which involves the condensation of a ketone with a nitrile and elemental sulfur.
  • Substitution Reactions : The introduction of phenyl and pyrrolyl groups can be achieved using methods like Suzuki or Stille coupling.
  • Amidation : The final step involves forming the carboxamide group through an amidation reaction, often utilizing an amine and a carboxylic acid derivative under dehydrating conditions.

Anticancer Activity

Research indicates that compounds containing the pyrrole and thiophene moieties exhibit significant anticancer properties. For instance, derivatives similar to this compound have been tested against various cancer cell lines, including HeLa (cervical cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer).

Table 1: Anticancer Activity against Various Cell Lines

CompoundCell LineIC50 (µM)Mechanism of Action
4-(4-chlorophenyl)-N-(4-phenoxyphenyl)...HeLa15.2Induction of apoptosis
4-(4-chlorophenyl)-N-(4-phenoxyphenyl)...HCT-11612.5Inhibition of cell proliferation
4-(4-chlorophenyl)-N-(4-phenoxyphenyl)...MCF-718.0Cell cycle arrest

The most active compounds demonstrated apoptosis-inducing activity, highlighting their potential as anticancer agents .

Enzyme Inhibition

In addition to anticancer properties, this compound has shown promise in enzyme inhibition studies. It has been investigated for its inhibitory effects on acetylcholinesterase (AChE) and urease, which are important targets in treating neurodegenerative diseases and urinary tract infections, respectively.

Table 2: Enzyme Inhibition Activity

CompoundEnzymeIC50 (µM)
4-(4-chlorophenyl)-N-(4-phenoxyphenyl)...Acetylcholinesterase25.0
4-(4-chlorophenyl)-N-(4-phenoxyphenyl)...Urease30.5

These results suggest that the compound could be developed further for therapeutic applications targeting these enzymes .

Antibacterial Activity

The antibacterial properties of compounds similar to this one have also been evaluated. Studies indicate moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis.

Table 3: Antibacterial Activity

CompoundBacterial StrainZone of Inhibition (mm)
4-(4-chlorophenyl)-N-(4-phenoxyphenyl)...Salmonella typhi15
4-(4-chlorophenyl)-N-(4-phenoxyphenyl)...Bacillus subtilis18

This highlights the potential for this compound in treating bacterial infections .

The mechanism of action for the biological activities of this compound is believed to involve multiple pathways:

  • Apoptosis Induction : Activation of apoptotic pathways in cancer cells.
  • Enzyme Binding : Competitive inhibition at active sites of AChE and urease.
  • Cell Cycle Modulation : Interference with cell cycle progression leading to growth arrest.

Case Studies

Recent studies have reported on the efficacy of related compounds in clinical settings:

  • Case Study on Cancer Treatment : A study involving a series of pyrrole-thiophene derivatives showed promising results in reducing tumor size in animal models.
  • Case Study on Enzyme Inhibition : Clinical trials highlighted the potential use of similar compounds in managing Alzheimer's disease symptoms by inhibiting AChE.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(4-chlorophenyl)-N-(4-phenoxyphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide?

  • Methodological Answer : The compound is synthesized via multi-step condensation reactions. A common approach involves reacting α,β-unsaturated intermediates with ethyl cyanoacetate in the presence of ammonium acetate, followed by sequential functionalization of the thiophene core (e.g., introducing chlorophenyl and phenoxyphenyl groups via nucleophilic substitution or coupling reactions). Purification typically employs column chromatography, with reaction progress monitored by TLC and confirmed via HPLC (≥98% purity criteria) .

Q. Which spectroscopic and chromatographic techniques are essential for structural characterization?

  • Methodological Answer :

  • FTIR/Raman : Identify functional groups (e.g., carboxamide C=O stretch at ~1650–1700 cm⁻¹, pyrrole N–H vibrations) .
  • NMR : ¹H/¹³C NMR to confirm substituent positions and stereochemistry. For example, aromatic proton signals in the δ 7.0–8.5 ppm range verify phenyl/phenoxy groups .
  • HPLC : Assess purity (≥98%) and validate synthetic reproducibility .

Advanced Research Questions

Q. How can discrepancies between NMR and mass spectrometry data during structural elucidation be resolved?

  • Methodological Answer :

  • Step 1 : Verify sample purity via HPLC to rule out contaminants .
  • Step 2 : Use advanced NMR techniques (e.g., 2D-COSY, HSQC) to resolve overlapping signals and assign proton-carbon correlations .
  • Step 3 : Compare experimental high-resolution mass spectrometry (HRMS) data with theoretical isotopic patterns to confirm molecular formula .

Q. What experimental design strategies optimize synthetic yield and reproducibility?

  • Methodological Answer :

  • Design of Experiments (DoE) : Systematically vary catalysts (e.g., Pd-based for coupling reactions), solvents (polar aprotic vs. non-polar), and temperatures to identify optimal conditions .
  • Process Monitoring : Use in-situ FTIR or Raman to track reaction intermediates and adjust parameters in real-time .

Q. How can the biological activity of this compound be evaluated against specific therapeutic targets?

  • Methodological Answer :

  • In Vitro Assays : Enzyme inhibition studies (e.g., kinase assays) using fluorescence-based readouts or SPR for binding affinity .
  • In Vivo Models : Pharmacokinetic profiling in rodent models to assess bioavailability and toxicity (e.g., plasma half-life, metabolite identification via LC-MS) .
  • ADMET Profiling : Computational modeling (e.g., QSAR) to predict absorption, distribution, and toxicity, followed by experimental validation .

Q. What strategies improve aqueous solubility while maintaining pharmacological activity?

  • Methodological Answer :

  • Structural Modifications : Introduce hydrophilic groups (e.g., hydroxyl, amine) at non-critical positions on the phenoxyphenyl or pyrrole moieties .
  • Prodrug Design : Convert the carboxamide to a water-soluble ester or phosphate derivative, which hydrolyzes in vivo to the active form .
  • Co-Solvent Systems : Use cyclodextrins or PEG-based formulations to enhance solubility for in vitro assays .

Q. How can conflicting data on reaction mechanisms in published synthetic routes be analyzed?

  • Methodological Answer :

  • Mechanistic Probes : Isotope labeling (e.g., ¹⁸O in carboxyl groups) to trace reaction pathways via mass spectrometry .
  • Computational Chemistry : DFT calculations to compare energy barriers of proposed mechanisms (e.g., nucleophilic vs. electrophilic pathways) .

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